Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate

Description

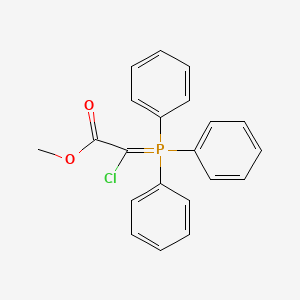

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate (CAS: 66298-75-7) is a specialized Wittig reagent characterized by a chloro substituent at the α-carbon and a methyl ester group. This compound belongs to the class of phosphorus ylides, widely used in organic synthesis for olefination reactions to form alkenes. The chloro group introduces electron-withdrawing effects, which can modulate the reactivity and stability of the ylide compared to non-substituted analogs . Its molecular formula is C₄H₆O₄PCl₃ (molecular weight: 255.42 g/mol), and it is structurally distinct from other phosphoranylidene acetates due to the dichlorophosphorylmethoxy and chloro substituents .

Properties

CAS No. |

31459-98-0 |

|---|---|

Molecular Formula |

C21H18ClO2P |

Molecular Weight |

368.8 g/mol |

IUPAC Name |

methyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C21H18ClO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |

InChI Key |

CTRCNDHBLJGUIP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with methyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the methyl chloroacetate, forming a carbanion that subsequently reacts with triphenylphosphine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), which help in maintaining the solubility of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. It can also participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions

Wittig Reaction: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an aprotic solvent like THF or DCM.

Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Wittig Reaction: Produces alkenes, specifically α,β-unsaturated esters.

Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate has a broad range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is through the Wittig reaction. The compound acts as a nucleophile, with the phosphorus ylide attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a four-membered ring intermediate, which then collapses to produce the desired alkene and triphenylphosphine oxide as a byproduct .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between methyl 2-chloro-2-(triphenylphosphoranylidene)acetate and related compounds:

Reactivity and Stability

- However, the presence of phosphoryl groups may reduce ylide stability compared to simpler analogs like methyl (triphenylphosphoranylidene)acetate . Non-chloro analogs (e.g., CAS 2605-67-6) exhibit higher stability and are routinely used in reactions requiring mild conditions, such as the synthesis of benzo[cd]azulen derivatives .

Steric and Solubility Effects :

Physical and Spectroscopic Data

- LogP and Solubility: this compound has a calculated LogP of 2.55, indicating moderate lipophilicity, while non-chloro analogs (e.g., CAS 2605-67-6) may exhibit lower LogP values due to the absence of electronegative substituents .

Q & A

Q. How is Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate synthesized and characterized in academic research?

This compound is typically synthesized via the reaction of methyl chloroacetate with triphenylphosphine under basic conditions to form the phosphoranylidene intermediate. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and X-ray crystallography for confirming molecular geometry. For example, similar hydrazonoacetate derivatives were structurally validated using single-crystal X-ray diffraction .

Q. What are the standard experimental conditions for Wittig reactions using this reagent?

The reagent is commonly employed in Wittig reactions under anhydrous conditions. A representative protocol involves refluxing in toluene at 120°C for 18 hours, followed by purification via flash chromatography (e.g., 15% ethyl acetate-hexanes). These conditions optimize yield and minimize side-product formation .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Value |

|---|---|

| Solvent | Toluene |

| Temperature | 120°C (reflux) |

| Reaction Time | 18 hours |

| Purification Method | Column chromatography |

Q. How is the compound handled to ensure stability during storage?

The reagent is air- and moisture-sensitive. It should be stored under inert gas (e.g., argon) at 2–8°C. Degradation can occur upon prolonged exposure to heat or humidity, necessitating strict adherence to storage protocols .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this reagent?

Stereoselectivity in products (e.g., dipeptide analogs) can be achieved through strategic use of chiral aldehydes or ketones. For instance, Boc-protected 3-amino-aldehydes react with the reagent to form intermediates that are subsequently separated via lactam formation, enabling diastereomer resolution. Nuclear Overhauser Effect (NOE) experiments are critical for confirming stereochemistry .

Q. How can contradictions in spectroscopic data for reaction products be resolved?

Unexpected spectral signals (e.g., multiple doublets in -NMR) often arise from byproducts or stereoisomers. Combining X-ray crystallography (using SHELX programs for refinement ) with NOE correlations helps distinguish between structural isomers. For example, hydrazonoacetate derivatives were unambiguously characterized using these techniques .

Q. What advanced analytical methods validate reaction products derived from this reagent?

Q. How does this reagent compare to substituted phosphonoacetates in synthetic applications?

While both reagents facilitate C–C bond formation, phosphonoacetates offer improved functional group tolerance in certain cases. For example, phosphonoacetates reduce the need for harsh bases, enabling milder reaction conditions for sensitive substrates .

Q. Table 2: Comparative Analysis of Reagents

| Feature | This compound | Substituted Phosphonoacetates |

|---|---|---|

| Base Requirement | Strong base (e.g., NaH) | Mild or no base |

| Functional Group Tolerance | Moderate | High |

| Stereochemical Control | Limited | Improved via chiral auxiliaries |

Q. What strategies mitigate challenges in isolating products from Wittig reactions?

Byproducts such as triphenylphosphine oxide can complicate purification. Precipitating the oxide using hexanes or employing silica gel chromatography with gradient elution improves isolation. For hydrazonoacetate derivatives, recrystallization from ethanol-water mixtures enhances purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.